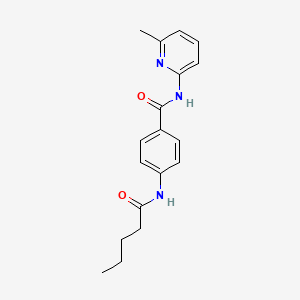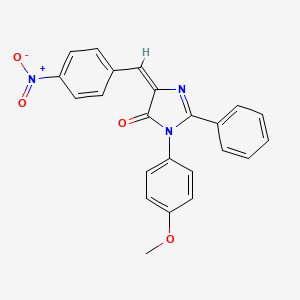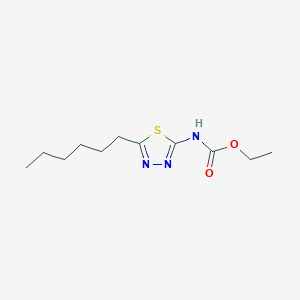![molecular formula C14H19N3O B4718475 1-[(2-methylcyclopropyl)carbonyl]-4-(2-pyridinyl)piperazine](/img/structure/B4718475.png)
1-[(2-methylcyclopropyl)carbonyl]-4-(2-pyridinyl)piperazine
Vue d'ensemble
Description
1-[(2-methylcyclopropyl)carbonyl]-4-(2-pyridinyl)piperazine, also known as MK-0249, is a chemical compound that has gained attention for its potential applications in scientific research. This molecule belongs to the class of piperazine derivatives and has been shown to exhibit interesting pharmacological properties. In
Mécanisme D'action
The mechanism of action of 1-[(2-methylcyclopropyl)carbonyl]-4-(2-pyridinyl)piperazine is not fully understood. However, it is believed to act as a partial agonist or antagonist at various receptors, depending on the context and concentration. For example, at low concentrations, it has been shown to act as a partial agonist at 5-HT1A receptors, while at higher concentrations, it acts as an antagonist at this receptor. Similarly, it has been found to act as an antagonist at D2 receptors, but with a lower affinity than typical antipsychotic drugs.
Biochemical and physiological effects:
1-[(2-methylcyclopropyl)carbonyl]-4-(2-pyridinyl)piperazine has been shown to have several biochemical and physiological effects. For example, it has been found to increase the release of dopamine and norepinephrine in certain brain regions, such as the prefrontal cortex and striatum. It has also been shown to modulate the activity of the hypothalamic-pituitary-adrenal axis, which is involved in the stress response. These effects suggest that 1-[(2-methylcyclopropyl)carbonyl]-4-(2-pyridinyl)piperazine could have potential applications in the treatment of mood disorders, such as depression and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-[(2-methylcyclopropyl)carbonyl]-4-(2-pyridinyl)piperazine is its selectivity for certain receptors, which could make it a useful tool for studying the function of these receptors in vitro and in vivo. However, its partial agonist/antagonist properties and low affinity for some receptors could also limit its usefulness for certain experiments. Additionally, the moderate yield and purity of the synthesis method could make large-scale production of this compound challenging.
Orientations Futures
There are several future directions for research on 1-[(2-methylcyclopropyl)carbonyl]-4-(2-pyridinyl)piperazine. One direction is to explore its potential as a treatment for mood disorders, such as depression and anxiety. Another direction is to investigate its effects on other neurotransmitter systems and receptors, such as the glutamate system and GABA receptors. Additionally, further studies could be conducted to optimize the synthesis method for improved yield and purity, as well as to develop new derivatives with improved pharmacological properties. Overall, 1-[(2-methylcyclopropyl)carbonyl]-4-(2-pyridinyl)piperazine shows promise as a tool for scientific research and as a potential drug candidate for the treatment of neurological and psychiatric disorders.
Applications De Recherche Scientifique
1-[(2-methylcyclopropyl)carbonyl]-4-(2-pyridinyl)piperazine has been investigated for its potential applications in various scientific fields, including neuroscience, pharmacology, and medicinal chemistry. This molecule has been shown to modulate the activity of several neurotransmitter systems, such as dopamine, serotonin, and norepinephrine. It has also been found to interact with several receptors, including 5-HT1A, 5-HT2A, and D2 receptors. These properties make 1-[(2-methylcyclopropyl)carbonyl]-4-(2-pyridinyl)piperazine a promising candidate for the development of novel drugs for the treatment of psychiatric and neurological disorders.
Propriétés
IUPAC Name |
(2-methylcyclopropyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-11-10-12(11)14(18)17-8-6-16(7-9-17)13-4-2-3-5-15-13/h2-5,11-12H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNYCGWHOZEYEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)N2CCN(CC2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(2-ethyl-1-piperidinyl)carbonyl]-1-(4-fluorophenyl)-2-pyrrolidinone](/img/structure/B4718403.png)
![2-({[(4,5-diisopropyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B4718409.png)
![3-{4-[(isopropylamino)sulfonyl]phenyl}-N-(2-methoxyphenyl)propanamide](/img/structure/B4718424.png)
![N-[2-(acetylamino)-5-methoxyphenyl]-2-(1H-benzimidazol-1-yl)acetamide](/img/structure/B4718430.png)
![N-[(4,5-dichloro-1-methyl-1H-pyrazol-3-yl)methyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B4718438.png)
![2-bromo-N-{2-[(2-cyanobenzyl)thio]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B4718440.png)
![3-phenyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide](/img/structure/B4718455.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3-methylphenyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4718472.png)


![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4718503.png)
